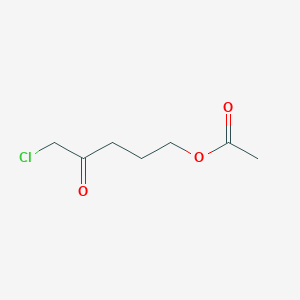
2-Pentanone, 5-(acetyloxy)-1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetopropyl acetate is an organic compound with the molecular formula C7H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester group and a chloro group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetopropyl acetate can be synthesized through the esterification of chloroacetic acid with propyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, chloroacetopropyl acetate is produced by the continuous esterification process. This involves the reaction of chloroacetic acid with propyl acetate in a reactor equipped with a distillation column to remove water formed during the reaction. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Chloroacetopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form chloroacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetates.
Hydrolysis: Formation of chloroacetic acid and propanol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chloroacetopropyl acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of chloroacetopropyl acetate involves its reactivity due to the presence of both an ester and a chloro group. The ester group can undergo hydrolysis, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic Acid: Similar in reactivity due to the presence of a chloro group.
Propyl Acetate: Similar in structure but lacks the chloro group.
Chloroacetyl Chloride: Similar in reactivity but contains an acyl chloride group instead of an ester.
Uniqueness
Chloroacetopropyl acetate is unique due to the combination of an ester and a chloro group in the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
13045-16-4 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
(5-chloro-4-oxopentyl) acetate |
InChI |
InChI=1S/C7H11ClO3/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |
InChI Key |
OXUUNWBJPXKJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




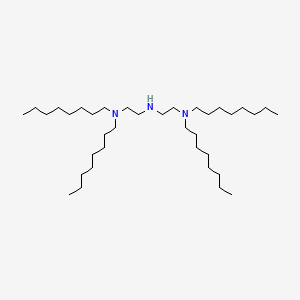

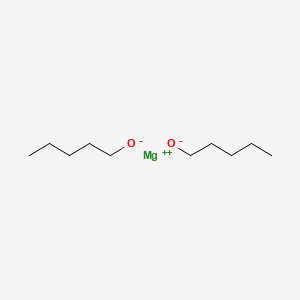
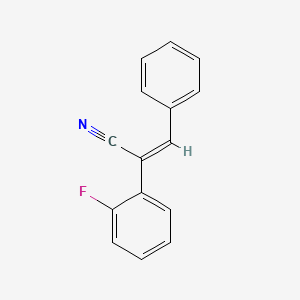
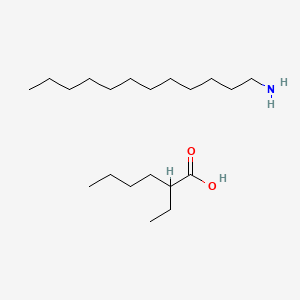
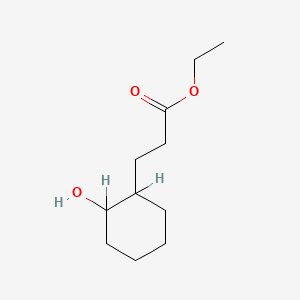


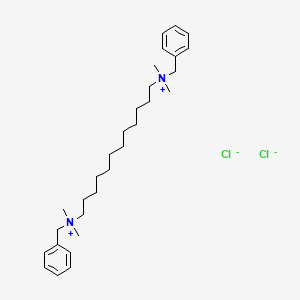


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
